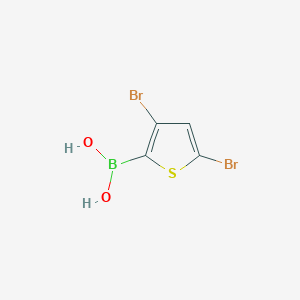
(3,5-Dibromothiophen-2-yl)boronic acid
Vue d'ensemble
Description
“(3,5-Dibromothiophen-2-yl)boronic acid” is an organic compound that has gained significant attention in recent years. It has a molecular weight of 285.75 .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions . It has been used as a reactant in studies of surface-tension of enzyme inhibitors and the synthesis of bacteriochlorins .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C4H3BBr2O2S/c6-2-1-3 (7)10-4 (2)5 (8)9/h1,8-9H .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. It has been used in reactivity studies with diethanolamine .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . and should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Fluorescent Chemosensors Development : Boronic acids, including (3,5-Dibromothiophen-2-yl)boronic acid derivatives, have been utilized in the development of selective fluorescent chemosensors. These sensors are significant for detecting biological active substances, which is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Sensing Applications : Boronic acids are increasingly used in diverse areas of research, particularly in sensing applications. Their interaction with diols and Lewis bases leads to various sensing applications, ranging from biological labeling and protein manipulation to the development of therapeutics (Lacina et al., 2014).
Catalysis in Organic Reactions : In organic chemistry, boronic acids have been recognized for their versatility. For instance, they have been used as catalysts in highly enantioselective aza-Michael additions, demonstrating their utility in synthesizing complex organic molecules (Hashimoto et al., 2015).
Biomaterial Applications : Boronic acid derivatives are utilized in biomaterials due to their ability to bind with biologically relevant diols. They are employed in sensing, delivery, and materials chemistry, particularly in the development of dynamic and responsive materials (Brooks et al., 2018).
Synthesis of Polythiophene : Boronic acids play a critical role in the synthesis of hyperbranched polythiophene, a material with potential applications in electronics and photonics. This process involves catalyst-transfer Suzuki–Miyaura coupling reactions (Segawa et al., 2013).
Biomedical Applications : Boronic acid-containing polymers have found significant use in biomedical applications. Their unique reactivity and responsive nature make them suitable for treating various diseases, including HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Reversible Covalent Bonding Utilization : The ability of boronic acids to form reversible covalent bonds with diols is exploited in sensing and separation systems. This property is crucial in the construction of sensors and separation systems for biological molecules and anions (Bull et al., 2013).
Electrochemical Sensing : Boronic acids, including derivatives of this compound, are used in electrochemical sensors for detecting biological analytes. These applications span health diagnostics and microbial electrochemistry (Li et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3,5-dibromothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBr2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRTGBMXIXEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBr2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)

![2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1422303.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)
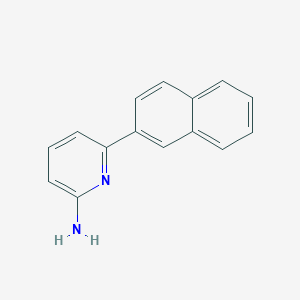
![[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1422308.png)
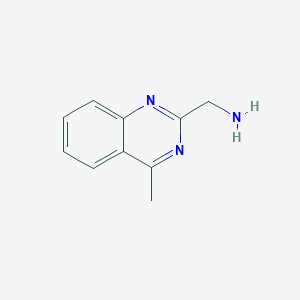
![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)
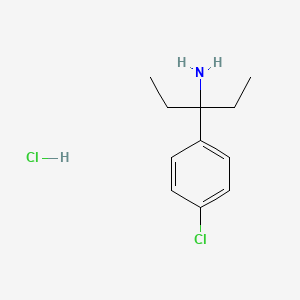

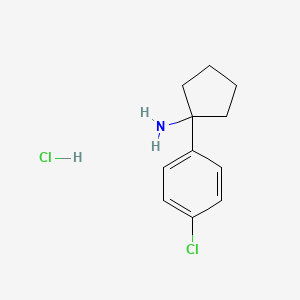

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1422320.png)
![3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1422323.png)